molecular formula C13H19NO5 B14363683 1-Nitro-4-(4,4,4-trimethoxybutyl)benzene CAS No. 93846-36-7

1-Nitro-4-(4,4,4-trimethoxybutyl)benzene

Cat. No.: B14363683
CAS No.: 93846-36-7
M. Wt: 269.29 g/mol
InChI Key: KQKAXRJFTDNYGI-UHFFFAOYSA-N
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Description

1-Nitro-4-(4,4,4-trimethoxybutyl)benzene is an organic compound characterized by a benzene ring substituted with a nitro group and a 4,4,4-trimethoxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-4-(4,4,4-trimethoxybutyl)benzene typically involves electrophilic aromatic substitution reactions. The nitro group can be introduced to the benzene ring through nitration using a mixture of concentrated nitric acid and sulfuric acid. The 4,4,4-trimethoxybutyl group can be attached via Friedel-Crafts alkylation using an appropriate alkyl halide and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-4-(4,4,4-trimethoxybutyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Various electrophiles (e.g., halogens, sulfonyl chlorides) in the presence of catalysts.

Major Products Formed:

    Reduction: Formation of 1-amino-4-(4,4,4-trimethoxybutyl)benzene.

    Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

    Substitution: Formation of meta-substituted derivatives of the original compound.

Scientific Research Applications

1-Nitro-4-(4,4,4-trimethoxybutyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studies of electrophilic aromatic substitution reactions.

    Biology: Potential use in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-Nitro-4-(4,4,4-trimethoxybutyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Similar Compounds:

  • 1-Nitro-4-(4-nitrobenzyl)dithio)methyl)benzene
  • 1-tert-Butyl-4-nitrobenzene
  • 1-Ethoxy-4-nitrobenzene

Comparison: this compound is unique due to the presence of the 4,4,4-trimethoxybutyl group, which imparts distinct steric and electronic properties compared to other nitrobenzene derivatives.

Properties

93846-36-7

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

1-nitro-4-(4,4,4-trimethoxybutyl)benzene

InChI

InChI=1S/C13H19NO5/c1-17-13(18-2,19-3)10-4-5-11-6-8-12(9-7-11)14(15)16/h6-9H,4-5,10H2,1-3H3

InChI Key

KQKAXRJFTDNYGI-UHFFFAOYSA-N

Canonical SMILES

COC(CCCC1=CC=C(C=C1)[N+](=O)[O-])(OC)OC

Origin of Product

United States

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